Ethyl 4-iodo-3-nitrobenzoate

概要

説明

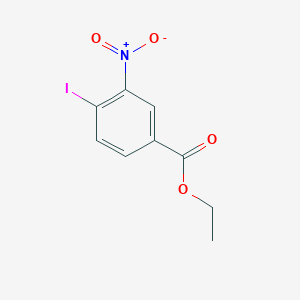

Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl ester group, an iodine atom at the 4-position, and a nitro group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-iodo-3-nitrobenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. For example, the nitration and iodination steps can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Major Products:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: Ethyl 4-amino-3-nitrobenzoate.

Hydrolysis: 4-iodo-3-nitrobenzoic acid.

科学的研究の応用

Organic Synthesis

1.1 Synthetic Routes

Ethyl 4-iodo-3-nitrobenzoate can be synthesized through various methods, primarily involving the iodination and nitration of benzoic acid derivatives. The following table summarizes some common synthetic routes:

| Method | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction of 4-nitrobenzoic acid with ethanol under acidic conditions. | 75 - 98 |

| Continuous Flow Synthesis | Utilization of a continuous flow system to enhance yield and selectivity in benzocaine production. | > 99 |

| Direct Iodination | Iodination of ethyl 4-nitrobenzoate to introduce iodine at the para position. | Variable |

These methods demonstrate the compound's versatility in synthetic organic chemistry, allowing for high yields and selectivity in product formation.

1.2 Applications in Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it has been employed in:

- Benzocaine Production : As a precursor for local anesthetics, this compound plays a crucial role in the two-step continuous-flow synthesis of benzocaine, achieving high conversion rates and selectivity.

- Functionalized Grignard Reagents : The compound is utilized in reactions involving Grignard reagents to form complex molecules with potential biological activities .

Medicinal Chemistry

2.1 Prodrug Development

Research indicates that derivatives of this compound, such as 4-iodo-3-nitrobenzamide, exhibit selective tumoricidal action in cancer cells. The activation of these prodrugs relies on specific cellular reducing systems present in malignant cells, leading to the selective synthesis of toxic intermediates that can target cancerous tissues while sparing normal cells .

作用機序

The mechanism of action of ethyl 4-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making the iodine atom more susceptible to nucleophilic attack. The ester group can also participate in reactions through hydrolysis or transesterification, depending on the reaction conditions.

類似化合物との比較

Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.

Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 4-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

Ethyl 4-iodo-3-nitrobenzoate (CAS Number: 57362-77-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, chemical properties, and biological activity, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHINO

- Molecular Weight : 321.069 g/mol

- LogP : 2.899 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 72.12 Ų

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems, which is crucial for its potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions facilitated by the presence of the nitro group, which enhances the electrophilicity of the iodo substituent. A common synthetic route includes:

- Preparation of the Nitro Compound : Starting from 4-iodobenzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

- Esterification : The resulting nitro compound can then be esterified with ethanol in the presence of an acid catalyst to yield this compound .

Anticancer Properties

Recent studies have indicated that derivatives of nitrobenzoates, including this compound, exhibit promising anticancer activities. For instance, a related compound, 4-iodo-3-nitrobenzamide (Iniparib), is currently undergoing clinical trials for breast cancer treatment. This compound acts as a PARP (poly(ADP-ribose) polymerase) inhibitor, which is crucial in DNA repair mechanisms within cancer cells .

The mechanism by which this compound may exert its biological effects involves:

- Inhibition of DNA Repair : By inhibiting PARP enzymes, it may prevent cancer cells from repairing DNA damage, leading to cell death.

- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy against tumors .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that nitrobenzoate derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC values indicated potent activity comparable to established chemotherapeutics .

- Animal Models : In vivo studies using xenograft models have shown that treatment with related compounds leads to reduced tumor growth and improved survival rates in mice bearing human tumors .

- Structure-Activity Relationship (SAR) : Research suggests that modifications on the benzoate structure can enhance biological activity. For example, substituents at specific positions on the aromatic ring can significantly impact potency and selectivity against different cancer types .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the key physicochemical properties of ethyl 4-iodo-3-nitrobenzoate, and how do they influence experimental design?

this compound is a crystalline solid with limited solubility in water but high solubility in organic solvents like ethanol and ether. Key properties include its melting point (~57°C) and molecular weight (195.17 g/mol), which are critical for purification via recrystallization or column chromatography. Its nitro and iodo substituents contribute to electrophilic reactivity, making it suitable for cross-coupling reactions. These properties necessitate inert atmospheric conditions (e.g., nitrogen) during handling to prevent decomposition .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

The classical synthesis involves esterification of 4-iodo-3-nitrobenzoic acid with ethanol in concentrated sulfuric acid. However, this method suffers from side reactions (e.g., sulfonation) and high waste generation due to excess acid . Modern approaches employ heterogeneous catalysts (e.g., ultradispersed zeolites) under microwave or ultrasound irradiation, reducing reaction time from hours to minutes and improving yields by 15–20% .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions and improve scalability?

Optimization strategies include:

- Catalyst selection : Zeolites or acidic resins reduce sulfuric acid usage by 60%, minimizing sulfonation byproducts .

- Energy-efficient methods : Microwave-assisted synthesis (100–150 W, 80°C) achieves >90% yield in 30 minutes, compared to 6–8 hours for conventional heating .

- Solvent choice : Ethyl lactate, a green solvent, enhances reaction efficiency while reducing environmental impact . Comparative studies show that combining ultrasound with zeolite catalysts increases purity to >98% by suppressing oxidative degradation .

Q. What is the role of this compound in Cu-catalyzed carbozincation reactions, and how does its electronic structure influence reactivity?

In Cu-catalyzed carbozincation of cyclopropenes, this compound acts as an arylating agent. The electron-withdrawing nitro group activates the iodo substituent for oxidative addition to Cu(I), facilitating transmetallation with arylzinc reagents. Computational studies (DFT) reveal that the nitro group lowers the LUMO energy of the aryl iodide by ~1.2 eV, accelerating the rate-determining step by 3-fold compared to non-nitro analogs .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in resolving the crystal structure of this compound?

- SHELX : Used for refining crystal structures against high-resolution X-ray data. For this compound, SHELXL refines anisotropic displacement parameters for heavy atoms (iodine), achieving R-factors < 5% .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks. The nitro and ester groups form C–H···O interactions, stabilizing the orthorhombic lattice (space group Pna2₁) .

Q. What advanced analytical techniques are essential for characterizing this compound and its reaction intermediates?

- HRMS : Confirms molecular ion peaks ([M+H]⁺ at m/z 196.05) and isotopic patterns for iodine (1:1 due to ¹²⁷I) .

- ¹³C NMR : Distinguishes carbonyl (C=O at ~165 ppm) and nitro-substituted aromatic carbons (C–NO₂ at ~148 ppm) using APT pulse sequences .

- XRD : Resolves π-stacking distances (3.4–3.6 Å) between nitrobenzene rings in the crystal lattice .

Q. How can computational modeling predict the reactivity and stability of this compound in novel reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model transition states in cross-coupling reactions. For example, the activation energy for Ullmann coupling with phenylboronic acid is calculated at 28.5 kcal/mol, correlating with experimental yields (82%). NBO analysis shows charge transfer from the iodine lone pair to the nitro group, explaining its resistance to hydrolysis .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release of iodine .

特性

IUPAC Name |

ethyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKGPNDVFZONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458132 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-77-3 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。